Cysteine Selectivity over Homocysteine and Glutathione
In head-to-head selectivity assays, N-[4-Methylcoumarin-7-yl]maleimide (CAS 211565-47-8) exhibits pronounced fluorescence enhancement exclusively with cysteine (Cys), while producing negligible response to structurally similar biothiols homocysteine (Hcy) and glutathione (GSH) [1]. This discrimination is attributed to the combined influence of the maleimide electrophilicity and the differential acidity/reactivity of the biothiols, enabling selective Cys detection in complex biological matrices where Hcy and GSH are co-present at comparable or higher concentrations [2].
| Evidence Dimension | Selectivity of fluorescence response among Cys, Hcy, and GSH |
|---|---|
| Target Compound Data | Strong fluorescence enhancement with Cys; negligible response to Hcy and GSH |
| Comparator Or Baseline | Homocysteine (Hcy) and glutathione (GSH) in parallel assays under identical conditions |
| Quantified Difference | Qualitative selectivity — fluorescence observed only with Cys, not with Hcy or GSH |
| Conditions | Fluorescence spectroscopy; aqueous buffer (PBS); equimolar or excess concentrations of analytes |
Why This Matters
This compound uniquely enables Cys-specific quantification in samples containing GSH (typically 100–1000× more abundant in cells), a capability lacking in many generic thiol probes.
- [1] Yang, Y.; Huo, F.; Yin, C.; Chao, J.; Zhang, Y. An ‘OFF–ON’ fluorescent probe for specially recognize on Cys and its application in bioimaging. Dyes and Pigments, 2015, 114, 105–109. View Source
- [2] Yang, Y.; Huo, F.; Yin, C.; Chao, J.; Zhang, Y. Chinese Chemical Society 29th Annual Academic Conference Abstract (2014). View Source
